1-Ethyl-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
1-Ethyl-1H-imidazole-4,5-dicarbonitrile is a compound with the linear formula C7H6N4 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N4/c1-2-11-5-10-6(3-8)7(11)4-9/h5H,2H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. Imidazoles, in general, are involved in a wide range of chemical reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 146.15 . The compound’s solubility and other physicochemical properties can be found in specialized databases .Scientific Research Applications
Catalyst in Nucleoside Coupling
1-Ethyl-1H-imidazole-4,5-dicarbonitrile derivatives have been used as catalysts in the coupling reactions of nucleoside methyl phosphonamidites. The crystal structures of these compounds reveal steric repulsion and nonplanarity, impacting their catalytic properties (Bats, Schell, & Engels, 2013).
Synthesis of Novel Compounds
Researchers have developed efficient multi-component one-pot syntheses for novel derivatives of this compound. These processes are environmentally friendly, simple, and yield high returns, demonstrating the compound's utility in creating new chemical entities (Sadek, Abdel-Hameed, Abdelnabi, & Meleigy, 2018).
Interaction with Other Chemicals
Studies have shown that this compound reacts with other chemicals like crown ethers, resulting in uncharged crystalline supramolecular compounds. This highlights its potential in creating new types of chemical structures (Wang, Tang, & Ganin, 2006).
Antimicrobial Applications
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some of these compounds show potent activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Desai, Shihory, Bhatt, Patel, & Karkar, 2015).
Thermal Stability and Properties
This compound has been synthesized and characterized for its thermal stability and properties. The high thermal stability of these compounds makes them suitable for applications that require materials to withstand high temperatures (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).
Complex Formation with Metals
Research on the interaction of this compound with metals like thallium has led to the characterization of various complexes. These findings are significant for the development of new metal-organic materials (Bermejo, Fernández, Fernández, & Gómez, 1991).
Solvation Process and Interactions
The solvation process and interactions of this compound in different solvents have been studied to understand the specific intermolecular interactions it undergoes. This research provides insights into its behavior in various solvents (Herrera-Castro & Torres, 2019).
Mechanism of Action
Mode of Action
It’s known that imidazole derivatives often interact with their targets via hydrogen bonding, given the presence of the imidazole ring .
Biochemical Pathways
The specific biochemical pathways affected by 1-Ethyl-1H-imidazole-4,5-dicarbonitrile are currently unknown. Imidazole derivatives are known to be involved in a variety of biological processes, but further studies are needed to elucidate the specific pathways affected by this compound .
Pharmacokinetics
The compound is very soluble, which may influence its distribution and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. For this compound, it is recommended to be stored in a dry room at normal temperature , suggesting that moisture and high temperatures may affect its stability.
Safety and Hazards
Properties
IUPAC Name |
1-ethylimidazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-11-5-10-6(3-8)7(11)4-9/h5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFSTXGDSLCINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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